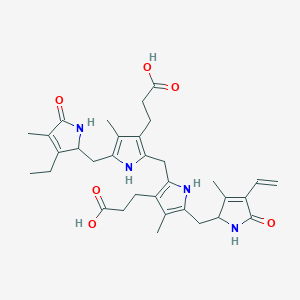
D-Urobilinogen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Urobilinogen belongs to the class of organic compounds known as bilirubins. These are organic compounds containing a dicarboxylic acyclic tetrapyrrole derivative. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans. In humans, this compound is involved in the porphyrin metabolism pathway. This compound is also involved in several metabolic disorders, some of which include the acute intermittent porphyria pathway, congenital erythropoietic porphyria (cep) or gunther disease pathway, the hereditary coproporphyria (HCP) pathway, and the porphyria variegata (PV) pathway.
This compound is a member of biladienes.
科学的研究の応用
Medical Diagnostics
Liver Function Assessment
D-Urobilinogen is primarily used as a marker for liver function. Elevated levels of urobilinogen in urine can indicate liver dysfunction or hemolytic diseases. A study highlighted that spot urine tests for urobilinogen and bilirubin are effective screening tools for isolated serum bilirubin elevations, although they may not reliably predict liver function test abnormalities .
Predictive Biomarker for Disease Outcomes
Recent research has shown that plasma urobilinogen levels can predict non-response to corticosteroid therapy in patients with severe alcoholic hepatitis. In a study involving 223 patients, a high plasma urobilinogen level was associated with increased inflammation and bacterial translocation, indicating its potential as a biomarker for patient stratification . The study demonstrated that urobilinogen could segregate non-responders from responders with high accuracy (98%) using machine learning algorithms.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which can protect against oxidative stress in the intestine. Research indicates that it can inhibit radical chain reactions by trapping free radicals more effectively than other antioxidants such as tocopherol and beta-carotene . This property suggests its potential application in preventing oxidative damage to intestinal walls and food components.
Gut Microbiome Interactions
This compound is produced by gut bacteria through the reduction of bilirubin. Recent studies have identified specific gut microbial enzymes responsible for this conversion, which may have implications for human health . The presence of bilirubin reductase genes was found to be significantly lower in patients with inflammatory bowel disease compared to healthy individuals, suggesting a link between gut health and urobilinogen metabolism.
Case Study: Corticosteroid Resistance
In a cohort study involving patients with severe alcoholic hepatitis, researchers observed that elevated plasma urobilinogen levels correlated with corticosteroid resistance due to increased inflammatory markers . The findings suggest that monitoring urobilinogen levels could aid clinicians in predicting treatment responses.
Case Study: Antioxidant Effects
A controlled experiment demonstrated that synthesized urobilinogen effectively suppressed the oxidation of food components by free radicals in vitro, indicating its potential use as a dietary supplement or therapeutic agent to enhance gut health .
Summary Table of Applications
特性
CAS番号 |
17208-65-0 |
|---|---|
分子式 |
C33H42N4O6 |
分子量 |
590.7 g/mol |
IUPAC名 |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h8,26-27,34-35H,2,7,9-15H2,1,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) |
InChIキー |
KSQFFJKKJAEKTB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |
正規SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |
Key on ui other cas no. |
17208-65-0 |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















